REACTION_CXSMILES
|
C([NH:4][C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[C:13]2[C:8]([C:9]([CH3:21])([CH3:20])[C:10](=[O:19])[NH:11][C:12]2=[O:18])=[CH:7][CH:6]=1)(=O)C.OS(O)(=O)=O>>[NH2:4][C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[C:13]2[C:8]([C:9]([CH3:21])([CH3:20])[C:10](=[O:19])[NH:11][C:12]2=[O:18])=[CH:7][CH:6]=1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7-acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C2C(C(NC(C2=C1[N+](=O)[O-])=O)=O)(C)C
|
Name
|
7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C2C(C(NC(C2=C1[N+](=O)[O-])=O)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The cooled mixture was poured onto ice
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(C(NC(C2=C1[N+](=O)[O-])=O)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |